Sulfonoglycolipid
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Overview
Description
Sulfonoglycolipids (SGLs) are a class of glycolipids that contain a sulfonate group in their structure. These molecules are found in various organisms, including bacteria, fungi, plants, and animals. SGLs have been the focus of scientific research due to their potential biological and therapeutic applications.
Scientific Research Applications
1. Chemical and Physical Characterization
- Sulfonoglycolipids from the lichen Dictyonema glabratum were isolated and characterized using techniques like nuclear magnetic resonance and electrospray ionization mass spectrometry, providing insights into their chemical structure and properties (Sassaki et al., 2001).
2. Role in Biological Systems
- Sulfonoglycolipids, specifically sulfatide and seminolipid, play critical roles in mammalian systems such as in myelin function and spermatogenesis. Studies on Cst-null mice, which lack sulfatide, showed abnormalities in paranodal junctions and a block in spermatogenesis, highlighting their biological significance (Honke et al., 2002).
3. Role in Plant Growth and Adaptation
- Research on Arabidopsis plants disrupted in the SQD2 gene, which encodes for sulfolipid synthase, revealed that sulfolipids are crucial for plant growth, especially under phosphate-limited conditions. This indicates their role in adapting to nutrient-limited environments (Yu et al., 2002).
4. Applications in Drug Discovery and Health
- Sulfoglycolipids, particularly from phototrophic organisms, have been identified as bioactive compounds with antiviral activity and influence on immune responses in mammalian cells. This highlights their potential in developing therapeutic approaches for various diseases (Shaikh et al., 2013).
5. Synthetic Production for Research and Applications
- An alternative synthetic route for sulfolipids has been developed to study their biological activity and potential health benefits, addressing the challenge of limited availability from natural sources (Sitz et al., 2021).
properties
CAS RN |
109430-50-4 |
---|---|
Product Name |
Sulfonoglycolipid |
Molecular Formula |
C41H78O12S |
Molecular Weight |
795.1 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1 |
InChI Key |
RVUUQPKXGDTQPG-PINKXYAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
synonyms |
SQDP glyceride sulfoquinovosyl dipalmitoyl glyceride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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